molecular formula C21H23FN4O2 B10777248 2-{5-[Amino(iminio)methyl]-6-fluoro-1H-benzimidazol-2-YL}-6-[(2-methylcyclohexyl)oxy]benzenolate

2-{5-[Amino(iminio)methyl]-6-fluoro-1H-benzimidazol-2-YL}-6-[(2-methylcyclohexyl)oxy]benzenolate

Cat. No.: B10777248
M. Wt: 382.4 g/mol
InChI Key: CMCDWLMEDRBWIR-GTNSWQLSSA-N
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Description

CRA_11092 is a small molecule belonging to the class of organic compounds known as phenylbenzimidazoles. These compounds contain a benzimidazole moiety where its imidazole ring is attached to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CRA_11092 typically involves the following steps:

    Formation of the Benzimidazole Core: This is achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Phenyl Substitution: The benzimidazole core is then reacted with a phenyl halide in the presence of a base to introduce the phenyl group.

    Functional Group Modifications: Additional functional groups can be introduced through various organic reactions such as alkylation, acylation, or halogenation.

Industrial Production Methods

Industrial production of CRA_11092 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

CRA_11092 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium tert-butoxide as bases.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups like alkyl, acyl, or halogen groups.

Scientific Research Applications

CRA_11092 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting proteases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of CRA_11092 involves its interaction with specific molecular targets. One of the primary targets is trypsin-1, a serine protease. CRA_11092 inhibits the activity of trypsin-1 by binding to its active site, thereby preventing the protease from cleaving its substrates . This inhibition can lead to various downstream effects, depending on the biological context.

Comparison with Similar Compounds

CRA_11092 is unique among phenylbenzimidazoles due to its specific functional groups and their arrangement. Similar compounds include:

    Phenylbenzimidazole: The parent compound without additional functional groups.

    Phenylimidazole: Lacks the benzimidazole core.

    Phenoxy Compounds: Contain a phenoxy group instead of a phenyl group.

CRA_11092 stands out due to its specific inhibitory activity against trypsin-1 and its potential therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C21H23FN4O2

Molecular Weight

382.4 g/mol

IUPAC Name

6-fluoro-2-[2-hydroxy-3-[(1S,2S)-2-methylcyclohexyl]oxyphenyl]-1H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C21H23FN4O2/c1-11-5-2-3-7-17(11)28-18-8-4-6-12(19(18)27)21-25-15-9-13(20(23)24)14(22)10-16(15)26-21/h4,6,8-11,17,27H,2-3,5,7H2,1H3,(H3,23,24)(H,25,26)/t11-,17-/m0/s1

InChI Key

CMCDWLMEDRBWIR-GTNSWQLSSA-N

Isomeric SMILES

C[C@H]1CCCC[C@@H]1OC2=CC=CC(=C2O)C3=NC4=C(N3)C=C(C(=C4)C(=N)N)F

Canonical SMILES

CC1CCCCC1OC2=CC=CC(=C2O)C3=NC4=C(N3)C=C(C(=C4)C(=N)N)F

Origin of Product

United States

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